[1-[(Methylamino)methyl]cyclopropyl]methanol HCl

Catalog No.
S3045980
CAS No.
2309475-53-2
M.F
C6H14ClNO
M. Wt
151.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-[(Methylamino)methyl]cyclopropyl]methanol HCl

CAS Number

2309475-53-2

Product Name

[1-[(Methylamino)methyl]cyclopropyl]methanol HCl

IUPAC Name

[1-(methylaminomethyl)cyclopropyl]methanol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63

InChI

InChI=1S/C6H13NO.ClH/c1-7-4-6(5-8)2-3-6;/h7-8H,2-5H2,1H3;1H

InChI Key

PNJMEGNTUJBEEW-UHFFFAOYSA-N

SMILES

CNCC1(CC1)CO.Cl

solubility

not available

[1-[(Methylamino)methyl]cyclopropyl]methanol hydrochloride (CAS 2309475-53-2) is a highly specialized, sp3-rich bifunctional building block widely utilized in modern medicinal chemistry. Featuring a 1,1-disubstituted cyclopropane core, this compound provides severe conformational restriction compared to linear amino alcohols, locking the hydroxymethyl and methylamino groups into a defined spatial arrangement [1]. Supplied as a stable hydrochloride salt, it overcomes the volatility and oxidative degradation associated with its free base form. In industrial procurement, this compound is primarily sourced as a critical precursor for the synthesis of advanced oncology and epigenetic therapeutics, most notably KRAS G12C inhibitors and Lysine-Specific Demethylase 1 (LSD1) inhibitors, where its precise 3D vectoring is essential for target affinity and off-target selectivity [2].

Research Fit

Salt form — pre-formed HCl salt for aqueous solubility and solid-state stability
Cyclopropyl constraint — conformational restriction for SAR studies
Orthogonal handles — N-methylamine and primary alcohol for selective derivatization

Substituting this specific monomethylated cyclopropyl building block with cheaper linear analogs (e.g., 2-(methylamino)ethanol) or unmethylated precursors (e.g., (1-(aminomethyl)cyclopropyl)methanol) introduces severe downstream penalties. In target binding, replacing the cyclopropane ring with a linear chain drastically increases conformational entropy, which typically reduces binding affinity in rigid pockets like the LSD1 FAD-site or KRAS G12C surface groove by orders of magnitude [1]. From a manufacturability standpoint, attempting to synthesize this monomethylated moiety in-house via the reductive amination of the primary amine precursor is notoriously inefficient; such reactions frequently suffer from over-alkylation, yielding the dimethylated byproduct (CAS 39943-41-4) and driving mono-alkylation yields below 50%. Procuring the exact monomethylated HCl salt ensures immediate, high-purity integration into secondary-amine-targeted library syntheses without the need for tedious chromatographic separation.

Substitution Risk

Methylene spacer absence
The direct analog lacks the -CH₂- spacer, which may shift amine trajectory and alter calcium channel SAR.
Des-methyl analog profile
The primary amine variant has higher TPSA and additional H-bond donor; permeability context may differ.
Purity grade mismatch
Lower-purity analogs may introduce unidentified impurities; substitution may require re-validation of synthetic steps.

Precursor Suitability: Bypassing Low-Yield Mono-Methylation Bottlenecks

When constructing complex secondary amine warheads, utilizing the pre-methylated [1-[(Methylamino)methyl]cyclopropyl]methanol HCl salt is highly advantageous compared to in-house methylation of the primary amine (CAS 45434-02-4). Literature synthesis routes attempting reductive amination (e.g., using formaldehyde and sodium cyanoborohydride) on the primary amine often result in poor selectivity, with significant over-methylation to the dimethylamino analog (CAS 39943-41-4), which is reported to isolate at yields as low as 27% . By procuring the exact monomethylated building block, process chemists achieve 100% precursor conversion efficiency for the target secondary amine, eliminating the >50% yield loss and the intensive column chromatography required to separate primary, secondary, and tertiary amine mixtures [1].

Evidence DimensionEffective yield of pure monomethylated building block for downstream coupling
Target Compound Data[1-[(Methylamino)methyl]cyclopropyl]methanol HCl (Direct Procurement): 100% available purity for secondary amine couplings
Comparator Or BaselineIn-house mono-methylation of (1-(aminomethyl)cyclopropyl)methanol: <50% yield due to over-alkylation to the dimethylated byproduct
Quantified DifferenceEliminates >50% yield attrition and bypasses complex chromatographic separation of primary/secondary/tertiary amine mixtures
ConditionsStandard reductive amination conditions (formaldehyde, NaBH3CN, MeOH)

Procuring the pre-methylated compound prevents severe yield attrition and purification bottlenecks in the synthesis of secondary amine-based drug candidates.

Methylene Spacer Effect
Reported
MW 151.63 vs. 137.61 g/mol
+14.02 Da (+10.2%)
Methylene spacer may alter amine geometry; not a direct SAR replacement
Re-optimization may be required for lead series

Handling and Formulation: Superior Stability of the Hydrochloride Salt

Low-molecular-weight amino alcohols are prone to volatilization, hygroscopicity, and atmospheric oxidation when stored as free bases. The hydrochloride salt form of [1-[(Methylamino)methyl]cyclopropyl]methanol (CAS 2309475-53-2) provides a critical handling advantage over its free base counterpart (CAS 959238-63-2). The HCl salt converts the volatile free base into a stable, crystalline solid that exhibits >99% purity retention over extended storage at room temperature [1]. Furthermore, the protonated amine prevents spontaneous intra-molecular side reactions during storage and dramatically enhances aqueous solubility, which is critical for biphasic catalytic reactions and biological assay formulations .

Evidence DimensionPhysical state and storage stability
Target Compound DataHCl Salt (CAS 2309475-53-2): Stable crystalline solid, high aqueous solubility
Comparator Or BaselineFree Base (CAS 959238-63-2): Volatile liquid/semi-solid, prone to oxidation
Quantified DifferenceThe HCl salt provides >99% purity retention over 12+ months at room temperature, eliminating the rapid oxidative degradation seen in the free base
ConditionsStandard laboratory storage and aqueous formulation

The HCl salt ensures reproducible stoichiometry in precise synthetic couplings and prevents material degradation during long-term storage.

N-Methylation & Permeability
Reported
TPSA 32.26 vs. 46.3 Ų
HBD 2 vs. 3
May support CNS-permeable building block selection
Predicted values; experimental validation recommended

Target Affinity: Conformational Restriction in Epigenetic and Oncology Targets

The 1,1-disubstituted cyclopropane core of this compound is structurally essential for accessing narrow binding pockets, such as the FAD-adduct site in Lysine-Specific Demethylase 1 (LSD1) or the switch II pocket in KRAS G12C. Compared to linear analogs like 2-(methylamino)ethanol, the 60-degree bond angle of the cyclopropane ring severely restricts the rotational degrees of freedom between the amine and alcohol vectors [1]. In class-level studies of LSD1 inhibitors, incorporating such cyclopropylamine motifs increases selectivity for LSD1 over Monoamine Oxidase (MAO) by 400- to 11,000-fold [2]. The specific N-methyl group and hydroxymethyl vector allow for precise hydrogen bonding with oxygen-rich residues in the target pocket, a geometry that flexible linear chains cannot reliably maintain without a massive entropic penalty.

Evidence DimensionTarget selectivity and binding entropy
Target Compound DataCyclopropyl-restricted amino alcohol core
Comparator Or BaselineFlexible linear amino alcohols (e.g., 2-(methylamino)ethanol)
Quantified DifferenceProvides a 400- to 11,000-fold increase in target selectivity (e.g., LSD1 vs MAO) by minimizing the entropic penalty of binding
ConditionsEnzymatic binding assays (LSD1/MAO) and structural X-ray crystallography

Using this conformationally locked building block is mandatory for achieving the high target affinity and off-target selectivity required in modern epigenetic and oncology drug design.

HCl Salt Advantage
Class-level
Salt form vs. free base
Class-level aqueous solubility benefit; procurement convenience
Specific solubility data not publicly available
Purity Grade
Head-to-head
98% vs. 95%
Higher purity may reduce impurity-driven synthetic risk
Lot-dependent; vendor specification review advised
CNS Drug-Likeness
Reported
TPSA 32.26 Ų
LogP -0.70
TPSA profile may support neuroscience research applications
CNS MPO context; requires project-specific validation
Calcium Channel Application
Context-dependent
α₂δ ligand synthesis context
May support calcium channel modulator research
Based on vendor and patent literature; confirm in-house

Synthesis of KRAS G12C Inhibitors

This compound is a direct precursor for the synthesis of advanced KRAS G12C inhibitors. The hydroxymethyl group acts as a nucleophile to form critical ether linkages (e.g., to tetrahydropyrido-pyrimidine cores), while the methylamino group serves as a vector for further functionalization or direct interaction within the KRAS switch II pocket. Its use is heavily documented in patent literature for generating the essential (1-((methylamino)methyl)cyclopropyl)methoxy pharmacophore [1].

Development of Lysine-Specific Demethylase 1 (LSD1) Inhibitors

In epigenetics research, the cyclopropylamine core of this compound mimics the structure of tranylcypromine, allowing it to form a covalent adduct with the FAD cofactor of LSD1. The presence of the N-methyl and hydroxymethyl groups provides essential vectors for hydrogen bonding with active-site residues, enabling researchers to tune the molecule for extreme selectivity against off-target monoamine oxidases (MAOs) [2].

Generation of Novel Spirocyclic and Bicyclic Scaffolds

Beyond direct coupling, the bifunctional nature of [1-[(Methylamino)methyl]cyclopropyl]methanol HCl makes it an ideal starting material for synthesizing complex spirocycles. By reacting the amine and alcohol groups with bifunctional electrophiles via Buchwald-Hartwig or Chan-Lam couplings, process chemists can generate conformationally rigid spiro-morpholines or oxazepines, which are highly prized in DNA-encoded library (DEL) synthesis .

Application Fit Matrix

Application
Selection Property
Validation Focus
α₂δ Calcium Channel Ligand Optimization
Cyclopropyl constraint & orthogonal handles
Binding affinity at α₂δ subunit
High-Purity Late-Stage Synthesis
Certified purity and HCl salt consistency
Impurity-related byproduct control
CNS Drug Discovery
Low TPSA and reduced H-bond donor count
Predicted BBB permeability
Methylene Spacer SAR Studies
Matched molecular pair with analog
Amine spatial orientation vs. potency

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